2-cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide
Description
2-cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide is a structurally complex acetamide derivative featuring:
- A cyclopentyl group attached to the acetamide backbone.
- A 2-methylphenyl substituent linked to the nitrogen atom.
- A 6-methoxyimidazo[1,2-b]pyridazin-2-yl moiety at the 5-position of the phenyl ring.
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and CNS-targeting therapies. The methoxy group at position 6 may enhance electronic interactions with biological targets, while the cyclopentyl substituent likely contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-cyclopentyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-7-8-16(12-17(14)23-20(26)11-15-5-3-4-6-15)18-13-25-19(22-18)9-10-21(24-25)27-2/h7-10,12-13,15H,3-6,11H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSJKSVMSZLKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 364.44 g/mol |
| CAS Number | 946268-09-3 |
This compound features a cyclopentyl group, a methoxyimidazo[1,2-b]pyridazin-2-yl moiety, and a methylphenyl acetamide structure, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The methoxyimidazo[1,2-b]pyridazinyl group is believed to enhance binding affinity to these targets, potentially influencing the following biological processes:
- Antihistaminic Activity : The compound may act as an H1 receptor antagonist, which can alleviate allergic reactions and other histamine-mediated conditions.
- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Biological Activity Data
Research findings indicate that this compound exhibits promising biological activities:
| Biological Activity | Description | Reference |
|---|---|---|
| Antihistaminic | Inhibits H1 receptor activity | |
| Neuroprotective | Potential protective effects on neuronal cells | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
-
Antihistaminic Properties
A study evaluated the compound's efficacy as an H1 antagonist. Results showed significant inhibition of histamine-induced responses in vitro, suggesting its potential use in treating allergic conditions. -
Neuroprotection
In a neuroprotection assay using neuronal cell lines exposed to oxidative stress, the compound demonstrated a dose-dependent reduction in cell death, indicating its potential as a neuroprotective agent. -
Anticancer Activity
Research on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. This suggests that it may have therapeutic applications in oncology.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Acetamide Derivatives
Core Structural Features
The target compound shares the acetamide backbone with several analogs but differs in substituent chemistry. Key comparisons include:
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Calculated based on molecular formula.
Key Distinctions and Implications
a) Heterocyclic Systems
- Target Compound : The imidazo[1,2-b]pyridazine core provides a rigid, planar structure conducive to π-π stacking interactions in biological targets. The methoxy group at position 6 may act as a hydrogen bond acceptor .
- Thieno-Pyrimidine Derivative : The thieno[2,3-d]pyrimidine system combines sulfur and nitrogen heteroatoms, offering diverse binding modes compared to oxygen-rich systems.
b) Substituent Effects
- Cyclopentyl Group: Present in both the target compound and the thieno-pyrimidine analog , this group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
- Sulfanyl vs. In contrast, the methoxy group in the target compound may improve metabolic stability.
c) Pharmacokinetic Considerations
Structural Insights from Crystallography
- The crystal structure of the pyrimidine-based analog reveals a planar acetamide backbone with a dihedral angle of 8.2° between the pyrimidine and pyridyl rings, suggesting conformational flexibility.
- SHELX software has been widely used to resolve such structures, though the target compound’s crystallographic data remains unreported.
Q & A
Q. What are the key steps in synthesizing 2-cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide, and what conditions are critical for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to generate intermediate nitrobenzene derivatives (e.g., using 3-chloro-4-fluoronitrobenzene as a starting material) .
- Reduction steps (e.g., with iron powder under acidic conditions) to produce aniline intermediates .
- Condensation reactions with carboxylic acid derivatives (e.g., cyanoacetic acid) using condensing agents .
Critical conditions include maintaining inert atmospheres (to prevent oxidation), controlled temperatures (e.g., 60–80°C), and solvent selection (e.g., DMF or THF) to stabilize reactive intermediates . Monitoring reaction progress via HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information on hydrogen (¹H) and carbon (¹³C) environments, confirming functional groups (e.g., cyclopentyl, methoxy) and regiochemistry .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 394.4 g/mol for analogous compounds) and detects isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and identifies byproducts during synthesis .
Cross-referencing data from these techniques resolves ambiguities, such as distinguishing positional isomers in the imidazo[1,2-b]pyridazine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?
Methodological Answer:
- Complementary Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions (e.g., aromatic protons near the imidazo-pyridazine moiety) .
- Isotopic Labeling : Introduce deuterated solvents or synthetic isotopes to simplify spectral interpretation .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
For MS discrepancies, employ high-resolution MS (HRMS) to distinguish isobaric species and verify molecular formula .
Q. How does the cyclopentyl group influence the compound’s reactivity and bioactivity compared to analogs with other alkyl substituents?
Methodological Answer:
- Steric Effects : The cyclopentyl group may hinder interactions with enzymatic active sites compared to smaller substituents (e.g., methyl), altering binding affinity .
- Lipophilicity : Cyclopentyl enhances membrane permeability, as shown in logP calculations for similar imidazo-pyridazine derivatives .
- Synthetic Challenges : Cyclopentyl’s bulkiness may require optimized coupling conditions (e.g., Pd-catalyzed cross-coupling) to avoid steric hindrance during synthesis .
Comparative studies with methyl or cyclohexyl analogs can quantify these effects via enzymatic assays (e.g., IC₅₀ measurements) .
Q. What experimental design considerations are crucial when studying this compound’s biological activity against imidazo[1,2-b]pyridazine derivatives?
Methodological Answer:
- Control Groups : Include structurally similar compounds (e.g., N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide) to isolate the cyclopentyl group’s contribution .
- Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 µM) to assess potency and efficacy in cellular assays .
- Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target affinity (e.g., kinase inhibition) .
- Statistical Replication : Follow randomized block designs with ≥3 replicates to account for biological variability, as demonstrated in pharmacological studies .
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Methodological Answer:
- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce undesired dimerization in condensation steps .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura couplings to improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes polar byproducts .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates and adjust conditions dynamically .
Q. What strategies are effective for analyzing data contradictions between in vitro and in silico binding studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-target interactions over nanoseconds to account for flexibility .
- Mutagenesis Studies : Identify key residues (e.g., catalytic lysine) that, when mutated, validate computational predictions .
- Free Energy Calculations : Use MM/GBSA or MM/PBSA to reconcile discrepancies in binding affinity predictions .
- Experimental Replicates : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to confirm reproducibility .
Q. How does the methoxy group on the imidazo[1,2-b]pyridazine moiety affect metabolic stability?
Methodological Answer:
- Cytochrome P450 (CYP) Assays : Incubate the compound with human liver microsomes to identify oxidation sites (e.g., demethylation) .
- Metabolite Profiling : Use LC-MS/MS to detect phase I/II metabolites and compare stability with non-methoxy analogs .
- Computational Predictions : Apply ADMET software (e.g., SwissADME) to predict metabolic liability based on methoxy’s electron-donating effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
